molecular formula C23H27N3O5 B265234 N-(2,5-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2,5-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B265234
M. Wt: 425.5 g/mol
InChI Key: NLDHSDLBGITUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMXB-A, and it belongs to the class of oxadiazole derivatives. DMXB-A has been studied for its effects on the nervous system, and it has been found to have potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

DMXB-A acts on the nicotinic acetylcholine receptors (nAChRs) in the brain. It has been found to be a selective agonist of the α7 nAChR subtype, which is involved in various cognitive functions. DMXB-A binds to the α7 nAChRs and activates them, leading to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin. This activation of the nAChRs has been shown to enhance cognitive function and memory in animal models.
Biochemical and Physiological Effects:
DMXB-A has been found to have various biochemical and physiological effects on the body. It has been shown to enhance cognitive function and memory, as well as improve attention and learning ability. DMXB-A has also been found to have potential anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying the effects of nAChR activation on cognitive function and memory. However, one of the limitations is that it is a relatively new compound, and its long-term effects on the body are not well understood. Additionally, DMXB-A is relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of DMXB-A. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, the development of new analogs of DMXB-A may lead to compounds with improved therapeutic potential.

Synthesis Methods

DMXB-A can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the use of chemicals such as 2,5-dimethylphenylamine, 3,4,5-trimethoxybenzaldehyde, and 1,2,4-oxadiazole-5-carboxylic acid. The reaction of these chemicals leads to the formation of DMXB-A.

Scientific Research Applications

DMXB-A has been extensively studied for its potential applications in the field of neuroscience. It has been found to have a positive effect on various neurotransmitter systems in the brain, including acetylcholine, dopamine, and serotonin. DMXB-A has been shown to enhance cognitive function and memory in animal models, and it has been suggested that it may have potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders.

properties

Product Name

N-(2,5-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C23H27N3O5/c1-14-9-10-15(2)17(11-14)24-20(27)7-6-8-21-25-23(26-31-21)16-12-18(28-3)22(30-5)19(13-16)29-4/h9-13H,6-8H2,1-5H3,(H,24,27)

InChI Key

NLDHSDLBGITUEW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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